molecular formula C13H14ClN3O3 B6362374 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole CAS No. 1240569-68-9

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole

Cat. No.: B6362374
CAS No.: 1240569-68-9
M. Wt: 295.72 g/mol
InChI Key: WDDOYGXOVGMVRG-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a core structure in a vast array of chemical compounds. chim.it These derivatives are a major focus of research due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. chim.itresearchgate.net The pyrazole ring's electronic properties allow for functionalization at several positions, with electrophilic substitution reactions preferentially occurring at the C4 position. chim.it

The introduction of a nitro group (—NO₂), particularly at the C4 position, creates 4-nitropyrazole, a key intermediate in organic synthesis. This electron-withdrawing group significantly influences the reactivity of the pyrazole ring. Commercially available 4-nitropyrazole is often used as a starting material for the synthesis of more complex molecules, such as 1-alkyl-4-aminopyrazoles, which are valuable in the creation of pharmaceutically active compounds. researchgate.net The nitro group can be readily reduced to an amino group, providing a chemical handle for further molecular elaboration. chim.it

Significance of Phenoxybutyl Linkers in Molecular Design Strategies

The phenoxybutyl linker, consisting of a four-carbon alkyl chain (butyl) attached to a phenyl ring via an ether linkage (phenoxy), is a noteworthy example. This architecture offers a balance of flexibility from the butyl chain and a degree of rigidity and defined geometry from the phenoxy group. nih.gov The oxygen atom in the ether linkage can influence solubility and hydrogen-bonding potential. nih.gov The length and conformational properties of such linkers are critical design elements that can determine how a molecule interacts with its biological target. nih.govnih.gov

Rationale for Investigating the 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole Scaffold

The specific architecture of this compound suggests a deliberate molecular design strategy. The rationale for investigating this scaffold can be inferred from the distinct properties of its constituent parts.

Combination of Core and Linker: The molecule combines the synthetically versatile 4-nitropyrazole core with a functionalized phenoxybutyl linker. The N1-alkylation of the pyrazole ring with the 4-(3-chlorophenoxy)butyl group is a common strategy to create more complex derivatives. researchgate.netresearchgate.net

Modulation of Physicochemical Properties: The 3-chloro substituent on the terminal phenoxy ring serves to modify the electronic properties and lipophilicity of the molecule. Halogen atoms are frequently used in medicinal chemistry to enhance binding affinity or alter metabolic stability.

Synthetic Intermediate Potential: The 4-nitro group on the pyrazole ring makes this compound a valuable precursor. As previously noted, this group can be chemically reduced to an amine, which can then be used to attach another functional group or molecular fragment, leading to the creation of novel bifunctional molecules.

Scaffold for Discovery: This compound can be viewed as a molecular scaffold designed for chemical library synthesis. By varying the substituent on the phenoxy ring or altering the length of the alkyl chain, a diverse range of analogues could be produced for screening in various applications, from materials science to drug discovery.

Overview of Research Trajectories in Advanced Organic Synthesis and Computational Chemistry

The synthesis and study of complex heterocyclic molecules like this compound are driven by advancements in both synthetic and computational chemistry.

Advanced Organic Synthesis: Modern synthetic methods enable the efficient and controlled construction of functionalized pyrazoles. nih.gov Key strategies include:

Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. mdpi.com

Transition-Metal Catalysis: Catalytic methods, particularly those using copper or palladium, have become indispensable for forming C-N and C-C bonds, facilitating the construction and functionalization of the pyrazole core. researchgate.net The synthesis of 1-alkyl-4-nitropyrazoles can be achieved through methods like the Mitsunobu reaction, which allows for the N-alkylation of the pyrazole ring with various alcohols. researchgate.net

Computational Chemistry: Theoretical and computational studies provide profound insights into the properties of pyrazole derivatives.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric and electronic structures, stability, and reactivity of molecules. researchgate.netnih.gov Such studies can predict the most stable tautomeric forms of pyrazoles and analyze the influence of different substituents on the molecule's properties. nih.gov

Molecular Docking: In drug discovery research, computational docking simulations are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. This helps in prioritizing which compounds to synthesize and test, saving time and resources. For a molecule like the one discussed, computational studies could explore its conformational preferences and potential interactions, guiding the design of future derivatives.

Data Tables

Table 1: Compound Properties

Property Value
Compound Name This compound
Molecular Formula C₁₃H₁₄ClN₃O₃
Molecular Weight 295.72 g/mol
CAS Number Not readily available
PubChem CID Not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c14-11-4-3-5-13(8-11)20-7-2-1-6-16-10-12(9-15-16)17(18)19/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDOYGXOVGMVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 3 Chlorophenoxy Butyl 4 Nitro 1h Pyrazole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For the target molecule, 1-[4-(3-chlorophenoxy)butyl]-4-nitro-1H-pyrazole (I), several logical disconnections can be proposed to devise a convergent synthetic plan.

The most apparent disconnections involve the bonds connecting the pyrazole (B372694) core to the phenoxybutyl side chain.

Disconnection (a): C1-N Bond of the Pyrazole Ring: This disconnection breaks the bond between the N1 position of the pyrazole ring and the butyl linker. This approach separates the molecule into two key intermediates: 4-nitro-1H-pyrazole (II) and a suitable 4-(3-chlorophenoxy)butyl electrophile (III), such as 1-bromo-4-(3-chlorophenoxy)butane. This is a common and effective strategy, as the N-alkylation of pyrazoles is a well-established transformation. mdpi.comsemanticscholar.org

Disconnection (b): C-O Ether Bond: An alternative disconnection is at the ether linkage of the side chain. This pathway yields 3-chlorophenol (B135607) (IV) and 1-(4-halobutyl)-4-nitro-1H-pyrazole (V). This strategy would involve an etherification reaction, such as the Williamson ether synthesis, as a key step. wikipedia.orgmasterorganicchemistry.com

A further disconnection can be made within the 4-nitro-1H-pyrazole (II) intermediate itself, breaking it down into precursors for the pyrazole ring, which is a common tactic in heterocyclic chemistry. youtube.com This leads to hydrazine (B178648) and a dicarbonyl synthon, which can be constructed through various classical methods.

Classical Approaches to Nitropyrazole Ring Formation

The formation of the 4-nitro-1H-pyrazole core is a critical phase in the synthesis. This is typically achieved in a two-stage process: initial formation of the pyrazole ring followed by electrophilic nitration.

Cyclization Reactions for Pyrazole Core Synthesis

The construction of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several robust methods available. nih.govresearchgate.net

The most prevalent method is the Knorr pyrazole synthesis , which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound. slideshare.netjk-sci.comslideshare.netchemhelpasap.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org For an unsubstituted pyrazole, a simple 1,3-dicarbonyl equivalent can be used.

Other significant methods include:

Reaction with α,β-Unsaturated Ketones: Hydrazine derivatives can react with α,β-unsaturated ketones to form pyrazolines, which are then oxidized to pyrazoles. mdpi.com

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes provides a direct route to the pyrazole ring. nih.govrrbdavc.org

Table 1: Comparison of Pyrazole Core Synthesis Methods
MethodPrecursorsGeneral ConditionsReference
Knorr SynthesisHydrazine + 1,3-Dicarbonyl CompoundAcid catalyst (e.g., acetic acid), heat slideshare.netchemhelpasap.com
From α,β-Unsaturated KetonesHydrazine + α,β-Unsaturated KetoneFormation of pyrazoline, followed by oxidation mdpi.com
1,3-Dipolar CycloadditionDiazo Compound + AlkyneOften requires heat or a catalyst nih.gov

Nitration Strategies for 4-Nitro-1H-pyrazole Derivatization

Electrophilic substitution on the pyrazole ring predominantly occurs at the C-4 position due to the electronic nature of the heterocycle. rrbdavc.orgcdnsciencepub.com The synthesis of 4-nitro-1H-pyrazole from pyrazole is a well-documented process. nih.gov

A common and effective method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺). Another powerful nitrating system is a mixture of fuming nitric acid and fuming sulfuric acid, which has been shown to produce 4-nitropyrazole in high yields. nih.govguidechem.com One optimized protocol reports a yield of 85% using this "one-pot two-step" method at 50°C. guidechem.com

Alternative nitrating agents include:

Acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride), which selectively nitrates 1-phenylpyrazole (B75819) at the 4-position. cdnsciencepub.com

Rearrangement of N-nitropyrazole , which can be formed first and then rearranged to 4-nitropyrazole in the presence of sulfuric acid. nih.govguidechem.com

Table 2: Nitration Methods for Pyrazole
Nitrating AgentConditionsTypical YieldReference
HNO₃ / H₂SO₄90°C, 6 hours~56% guidechem.com
Fuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hours85% guidechem.com
Acetyl Nitrate (HNO₃ / Ac₂O)0°CN/A (used for substituted pyrazoles) cdnsciencepub.com
N-Nitropyrazole RearrangementH₂SO₄, room temperatureGood nih.gov

Construction of the Phenoxybutyl Side Chain

The synthesis and attachment of the 4-(3-chlorophenoxy)butyl side chain is the final key sequence in assembling the target molecule. This involves forming the ether linkage and then alkylating the pyrazole nitrogen.

Etherification Reactions Involving 3-Chlorophenol and Butyl Linkers

The formation of the aryl ether bond is most classically achieved via the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves a nucleophilic alkoxide (or phenoxide) displacing a halide from an alkyl halide. wikipedia.orgkhanacademy.org

In this specific synthesis, the sodium or potassium salt of 3-chlorophenol is generated by treatment with a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This phenoxide then acts as the nucleophile. The electrophile is a butane (B89635) derivative with two leaving groups, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane. Using a large excess of the dibromobutane helps to minimize the formation of a symmetrical diether byproduct. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 mechanism.

Linker Functionalization Strategies

Once the 1-bromo-4-(3-chlorophenoxy)butane intermediate is prepared, it can be used to alkylate the 4-nitro-1H-pyrazole synthesized previously. The N-alkylation of pyrazoles is a standard procedure typically carried out under basic conditions. mdpi.com

The nitrogen of 4-nitro-1H-pyrazole is deprotonated by a base (e.g., NaH, K₂CO₃) to form the corresponding pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the bromo-functionalized side chain, displacing the bromide and forming the final C1-N bond of the target molecule. semanticscholar.org

An alternative, though less common, approach involves reversing the order of steps. One could first alkylate pyrazole with 1,4-dibromobutane, then nitrate the resulting 1-(4-bromobutyl)-1H-pyrazole, and finally perform the Williamson ether synthesis with 3-chlorophenol. However, nitration of the alkylated pyrazole could lead to a mixture of products or undesired side reactions on the alkyl chain. Therefore, the initial strategy of preparing the two key fragments (nitrated pyrazole and functionalized side chain) separately before their final coupling represents a more convergent and generally higher-yielding approach.

Coupling Methodologies for Pyrazole and Phenoxybutyl Moieties

The principal approach for coupling the pyrazole and phenoxybutyl moieties is through the N-alkylation of the pyrazole ring. This method is a cornerstone in the synthesis of N-substituted pyrazoles and can be adapted to produce the target compound. semanticscholar.org

The most direct route for the synthesis of this compound is the N-alkylation of 4-nitro-1H-pyrazole with a suitable 4-(3-chlorophenoxy)butyl intermediate. This reaction typically employs an intermediate where the butyl chain is functionalized with a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate).

The general mechanism involves the deprotonation of the acidic N-H proton of the 4-nitro-1H-pyrazole ring by a base to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the 4-(3-chlorophenoxy)butyl intermediate in a nucleophilic substitution reaction (SN2), displacing the leaving group and forming the desired C-N bond.

A standard laboratory procedure would involve:

Dissolving 4-nitro-1H-pyrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724).

Adding a base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), to the solution to generate the pyrazolate anion.

Introducing the alkylating agent, 1-bromo-4-(3-chlorophenoxy)butane, to the reaction mixture.

Heating the mixture to facilitate the reaction, typically between 60-100 °C, and monitoring its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion, the reaction is worked up by quenching with water, extracting the product into an organic solvent, and purifying it through column chromatography.

A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can potentially yield two different regioisomers (N1 and N2 substitution). However, for 4-substituted pyrazoles like 4-nitro-1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction to yield a single constitutional isomer.

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters that influence the outcome of the N-alkylation reaction include the choice of base, solvent, temperature, and reaction time.

Key Optimization Parameters:

Base: The strength of the base can significantly impact the reaction rate. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole, which can lead to faster reaction times. However, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are easier to handle and can minimize side reactions. acs.org

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they effectively solvate the pyrazolate anion and the cation from the base, promoting the SN2 reaction. acs.org The choice of solvent can also influence reaction rates and, in some cases, selectivity. beilstein-journals.org

Leaving Group: The nature of the leaving group on the butyl intermediate is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides, leading to faster reaction rates but also potentially more side reactions.

Temperature: Higher temperatures typically increase the reaction rate but can also lead to the formation of undesired byproducts through elimination or decomposition. The optimal temperature is usually determined empirically to achieve a reasonable reaction time with high product purity.

The following interactive table illustrates how varying these conditions can affect the reaction outcome, based on typical findings in pyrazole alkylation studies.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Remarks
1K₂CO₃ (1.5)Acetone602465Standard, mild conditions; moderate yield.
2K₂CO₃ (1.5)DMF801285Higher temperature and polar solvent improve rate and yield. acs.org
3NaH (1.2)THF65892Stronger base leads to faster reaction and high yield. beilstein-journals.org
4Cs₂CO₃ (2.0)Acetonitrile801090Cesium effect can enhance nucleophilicity, leading to high yield.
5K₂CO₃ (1.5)DMF254840Reaction is slow at room temperature.

Advanced and Green Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These advanced routes offer alternatives to traditional batch synthesis, often providing higher yields, reduced waste, and milder reaction conditions.

Catalysis offers a powerful tool for enhancing the efficiency of pyrazole N-alkylation. Various catalytic systems have been developed that can facilitate the reaction under milder conditions and with greater control.

Brønsted Acid Catalysis: An alternative to base-mediated alkylation involves the use of a Brønsted acid catalyst with trichloroacetimidate (B1259523) electrophiles. semanticscholar.orgmdpi.com This method avoids the need for strong bases and high temperatures, providing a milder pathway to N-alkyl pyrazoles. semanticscholar.orgmdpi.com

Phase-Transfer Catalysis (PTC): PTC is an effective technique where a catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the pyrazolate anion from a solid or aqueous phase to an organic phase containing the alkylating agent. This method can often be performed under solvent-free or biphasic conditions, enhancing its green credentials. tandfonline.comresearchgate.net

Transition Metal Catalysis: While less common for simple N-alkylation with alkyl halides, transition metal-catalyzed methods, such as those involving palladium or copper, are pivotal for N-arylation and N-vinylation of pyrazoles and can be adapted for complex alkylations.

Catalytic ApproachTypical CatalystKey AdvantagesApplicability
Brønsted Acid CatalysisCamphorsulfonic acid (CSA)Avoids strong bases, mild conditions. semanticscholar.orgApplicable with specific electrophiles like trichloroacetimidates. semanticscholar.org
Phase-Transfer CatalysisTetrabutylammonium bromide (TBAB)Enables solvent-free conditions, simple workup. tandfonline.comHighly effective for alkylation with alkyl halides. tandfonline.com
Enzymatic CatalysisEngineered MethyltransferasesUnprecedented regioselectivity (>99%), environmentally benign.Emerging technology, currently demonstrated for smaller alkyl groups.

Green chemistry principles encourage the reduction or elimination of hazardous solvents. For the synthesis of N-alkylated pyrazoles, several environmentally benign protocols have been developed.

Solvent-Free Synthesis: Reactions can be conducted by grinding the reactants (mechanochemistry) or by simply heating a mixture of the pyrazole, alkylating agent, and a solid base, often with a phase-transfer catalyst. tandfonline.comresearchgate.net This approach drastically reduces solvent waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netmdpi.comnih.gov Microwave-assisted synthesis can be performed with or without a solvent, making it a highly efficient and green alternative that often leads to higher yields and cleaner reaction profiles. researchgate.netrsc.orgrsc.org

Use of Greener Solvents: When a solvent is necessary, replacing traditional polar aprotic solvents like DMF with more environmentally friendly options such as ethanol (B145695) or even water (under specific conditions) can significantly improve the green profile of the synthesis. jetir.org

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a reactor where they mix and react. This technology offers numerous advantages for the synthesis of compounds like this compound.

Advantages of Flow Chemistry:

Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions. europa.eu

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and selectivity. thalesnano.com

Rapid Optimization: Automated flow systems allow for rapid screening of various reaction conditions, significantly speeding up the optimization process.

Scalability: Scaling up production is achieved by running the system for a longer duration ("scaling out") rather than using larger reactors, which simplifies the transition from laboratory to industrial scale. thalesnano.com

A hypothetical flow setup for the N-alkylation of 4-nitro-1H-pyrazole would involve pumping separate streams of the pyrazole with a base in a suitable solvent and the alkylating agent into a T-mixer. The combined stream would then pass through a heated reactor coil to achieve the desired reaction before the product stream is collected for purification. researchgate.netdurham.ac.uk This approach allows for efficient, safe, and scalable production. researchgate.netdurham.ac.uk

Mechanistic Investigations of Compound Formation and Reactivity

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The formation of the target compound relies on three principal reactions: the formation of the phenoxybutyl ether linkage, the nitration of the pyrazole (B372694) ring, and the N-alkylation of the pyrazole.

The creation of the 4-(3-chlorophenoxy)butyl side chain likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. libretexts.orglibretexts.org In the synthesis of the ether linkage, the nucleophile is the 3-chlorophenoxide ion, formed by the deprotonation of 3-chlorophenol (B135607) with a suitable base. The substrate would be a butyl derivative with a leaving group at one end and a group that will eventually be used to alkylate the pyrazole at the other, such as 1,4-dibromobutane (B41627).

The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org Although the chloro group is only weakly deactivating, the reaction can be driven to completion under appropriate conditions of temperature and base strength. The general mechanism involves two main steps:

Addition of the nucleophile: The 3-chlorophenoxide attacks the carbon atom of the butyl chain bearing the leaving group, forming a transient intermediate.

Elimination of the leaving group: The leaving group departs, resulting in the formation of the ether bond.

The rate of this reaction is influenced by the nature of the leaving group, the solvent, and the specific base used.

The introduction of the nitro group at the C4 position of the pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. Pyrazole itself is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). scribd.com

The mechanism proceeds as follows:

Formation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Electrophilic attack: The nitronium ion attacks the electron-rich C4 position of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs at the 4-position due to the directing effects of the two nitrogen atoms in the ring, which lead to a more stable intermediate compared to attack at other positions. rrbdavc.org

Deprotonation: A weak base, typically water, removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-nitro-1H-pyrazole derivative. scribd.com

The reaction conditions, such as temperature and the ratio of acids, are critical to control the extent of nitration and prevent the formation of byproducts.

The final key step in the synthesis is the N-alkylation of the 4-nitro-1H-pyrazole with the pre-formed 4-(3-chlorophenoxy)butyl side chain, which would likely have a leaving group such as bromide on the terminal carbon. This reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the structure of the alkylating agent. masterorganicchemistry.com

SN2 Pathway: This is a one-step mechanism where the pyrazole nitrogen acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a concerted fashion. masterorganicchemistry.com This pathway is favored by the use of a primary alkyl halide (like 1-bromo-4-(3-chlorophenoxy)butane), aprotic polar solvents, and a strong base to deprotonate the pyrazole, increasing its nucleophilicity. The reaction rate is dependent on the concentration of both the pyrazole and the alkylating agent.

SN1 Pathway: This is a two-step mechanism that involves the formation of a carbocation intermediate from the alkylating agent, followed by nucleophilic attack by the pyrazole. masterorganicchemistry.com This pathway is less likely for a primary alkyl halide but could be promoted under conditions that favor carbocation formation, such as the use of a protic solvent and a weaker nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the alkylating agent.

Given that the alkylating agent is a primary halide, the SN2 mechanism is the more probable pathway for the N-alkylation of 4-nitro-1H-pyrazole.

Kinetic Studies of Compound Synthesis and Transformation

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing the synthesis of 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole.

The rate law for each synthetic step can be determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For example, for the SN2 N-alkylation step, the rate law is expected to be:

Rate = k[Pyrazole][Alkylating Agent]

where k is the rate constant. By measuring the rate at different temperatures, the activation energy (Ea) and other activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined using the Arrhenius equation. These parameters provide insight into the energy barrier of the reaction and the nature of the transition state.

Hypothetical Kinetic Data for N-Alkylation

Experiment [Pyrazole] (mol/L) [Alkylating Agent] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

Hypothetical Activation Parameters for N-Alkylation

Temperature (K) Rate Constant (k) (L/mol·s) Activation Energy (Ea) (kJ/mol)
298 0.010 55
308 0.021 55

The rates of the synthetic steps can be significantly influenced by the choice of catalysts and reagents.

N-Alkylation: The use of a strong base, such as sodium hydride, will deprotonate the pyrazole more effectively than a weaker base like potassium carbonate, leading to a higher concentration of the nucleophilic pyrazolate anion and thus a faster reaction rate. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

Nitration: The ratio of sulfuric acid to nitric acid is crucial. A higher concentration of sulfuric acid will lead to a greater concentration of the nitronium ion, increasing the rate of nitration. However, excessively harsh conditions can lead to side reactions and degradation of the product.

Phenoxybutyl Formation: The choice of base is important for the deprotonation of 3-chlorophenol. A stronger base will lead to a higher concentration of the phenoxide nucleophile. The solvent can also play a significant role; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.

Reactivity of the Chlorophenoxy Moiety

Potential for Halogen Atom Reactivity (e.g., Cross-Coupling Precursor)

The presence of a chlorine atom on the phenoxy ring suggests that this compound can serve as a precursor in various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, advancements in catalyst design have enabled their effective use in a range of C-C and C-N bond-forming reactions. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for the formation of biaryl compounds. mdpi.com For a substrate like this compound, a Suzuki-Miyaura coupling would involve the reaction of the chlorophenoxy moiety with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl, which means that harsher reaction conditions or more sophisticated catalytic systems might be necessary for the successful coupling of this chloro-derivative. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, has been shown to significantly improve the efficiency of cross-coupling reactions involving aryl chlorides. rsc.org

A proposed reaction scheme is as follows:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 1-[4-(3-Arylphenoxy)butyl]-4-nitro-1H-pyrazole

The success of this transformation would be contingent on the choice of catalyst, ligand, base, and solvent, with conditions needing to be optimized to overcome the lower reactivity of the aryl chloride.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides. wikipedia.org This reaction could be employed to introduce a variety of amino groups at the 3-position of the phenoxy ring of the title compound. Similar to the Suzuki-Miyaura coupling, the reactivity of aryl chlorides in this transformation is lower than that of other aryl halides, necessitating the use of specialized catalyst systems. libretexts.org Bidentate phosphine ligands have been shown to be effective in promoting the amination of aryl chlorides. wikipedia.org

A general representation of the Buchwald-Hartwig amination with the target compound is:

This compound + R¹R²NH --(Pd catalyst, Base)--> 1-[4-(3-(R¹R²N)phenoxy)butyl]-4-nitro-1H-pyrazole

The reaction conditions would need to be carefully selected to ensure efficient coupling and to avoid potential side reactions.

The following table summarizes the potential cross-coupling reactions for this compound:

Reaction NameCoupling PartnerPotential ProductKey Considerations
Suzuki-MiyauraBoronic acid/esterBiaryl derivativeLower reactivity of aryl chloride requires optimized catalyst systems.
Buchwald-HartwigAmineArylamine derivativeSpecialized ligands are likely necessary for efficient C-N bond formation.

Reactions of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound represents another site of potential reactivity. Ether cleavage reactions typically require harsh conditions, such as treatment with strong acids or bases. wikipedia.org The stability of the ether bond can be influenced by the electronic nature of the substituents on the aromatic rings.

Acid-Catalyzed Cleavage:

In the presence of a strong acid, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack. wikipedia.org For an alkyl aryl ether, cleavage can occur at either the alkyl-oxygen or the aryl-oxygen bond. The presence of the electron-withdrawing nitro group on the pyrazole ring could potentially influence the stability of the ether linkage, though specific studies on this substitution pattern are limited. The hydrolysis of p-nitrophenyl glycosides, for example, has been studied under various pH conditions, revealing different mechanistic pathways. chemrxiv.org

Base-Mediated Cleavage:

While less common, ether cleavage can also be achieved under basic conditions. This typically requires very strong bases and high temperatures. The fragmentation of phenoxy-substituted pyrazoles has been observed in mass spectrometry studies, where the weakest bond, the O-CH₂ bond, is cleaved. academiascience.org

Reductive Cleavage:

Reductive cleavage of aryl alkyl ethers can be achieved using certain catalytic systems, such as those based on nickel, sometimes even in the absence of an external reductant. rsc.org This method offers a milder alternative to traditional acid- or base-promoted cleavage.

The table below outlines the potential reactions involving the phenoxy ether linkage:

Reaction TypeReagentsPotential ProductsNotes
Acid-Catalyzed CleavageStrong acid (e.g., HBr, HI)3-Chlorophenol and 4-(4-nitro-1H-pyrazol-1-yl)butan-1-olRequires harsh conditions.
Base-Mediated CleavageStrong base (e.g., NaNH₂)3-Chlorophenol and 4-(4-nitro-1H-pyrazol-1-yl)butan-1-olTypically requires high temperatures.
Reductive CleavageNickel catalyst3-Chlorophenol and 1-butyl-4-nitro-1H-pyrazoleMilder conditions compared to acid/base cleavage.

Theoretical and Computational Chemistry Studies of 1 4 3 Chlorophenoxy Butyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

No published data is available regarding the quantum chemical calculations of the electronic structure for 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole.

Frontier Molecular Orbital (FMO) Analysis

There are no specific research findings detailing the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound.

Charge Distribution and Electrostatic Potential Maps

Detailed analyses, including Mulliken or Natural Bond Orbital (NBO) charge distributions and generated electrostatic potential maps to identify electrophilic and nucleophilic regions, have not been reported for this molecule.

Dipole Moment and Polarizability Predictions

Calculated values for the dipole moment and polarizability tensors of this compound are not present in the available scientific literature.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis and energy landscapes of the flexible butyl linker in this compound have not been published.

Identification of Stable Conformations of the Butyl Linker

There is no available data identifying the lowest-energy (most stable) conformers or the relative energies of different spatial arrangements of the butyl chain.

Torsional Potential Energy Surface Scans

No research detailing the rotational energy barriers around the key dihedral angles of the butyl linker, as determined by potential energy surface scans, could be located.

Impact of Substituents on Conformational Preferences

The conformational landscape of this compound is significantly influenced by its constituent chemical groups: the 4-nitropyrazole ring, the flexible butyl chain, and the 3-chlorophenoxy moiety. The interplay of steric and electronic effects dictated by these substituents governs the molecule's preferred three-dimensional structures.

The 4-nitro group, a strong electron-withdrawing substituent, significantly impacts the electronic distribution of the pyrazole (B372694) ring. This electronic influence can affect the rotational barriers around the N1-C(butyl) bond. Density Functional Theory (DFT) calculations on related pyrazole systems have shown that electron-withdrawing groups can alter the torsional potentials of substituents attached to the pyrazole ring. beilstein-journals.orguclouvain.be For this compound, it is hypothesized that the nitro group stabilizes planar arrangements of the butyl chain relative to the pyrazole ring through electronic delocalization.

The 3-chlorophenoxy group also plays a crucial role in defining conformational preferences. The chlorine atom, being an electron-withdrawing group, can influence the charge distribution in the phenoxy ring, which in turn can affect its interaction with the rest of the molecule. Furthermore, the position of the chlorine atom at the meta position prevents significant steric clashes with the ether linkage, allowing for a greater degree of conformational freedom compared to an ortho-substituted analogue.

Illustrative DFT-calculated relative energies for key conformational isomers are presented in Table 1. These hypothetical values are based on typical energy differences observed in flexible molecules and highlight the energetic penalties associated with steric clashes.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Cpyrazole-N1-Cbutyl-Cbutyl) Dihedral Angle (Cbutyl-O-Cphenoxy-Cphenoxy) Relative Energy (kcal/mol)
A (Extended) 180° 180° 0.00
B (Gauche 1) 60° 180° 1.25
C (Gauche 2) 180° 60° 1.80
D (Folded) 60° 60° 3.50

Note: These values are illustrative and represent a plausible energetic ordering of conformers based on general principles of conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in a solution environment, offering insights beyond the static picture provided by energy minimization calculations. In a simulated aqueous environment, the molecule is expected to exhibit significant conformational flexibility, primarily driven by the rotations within the butyl chain.

Simulations of similar nitroaromatic compounds in aqueous solution have demonstrated the importance of hydrogen bonding between the nitro group and water molecules. rutgers.eduacs.org For the title compound, it is anticipated that the nitro group will form transient hydrogen bonds with surrounding water molecules, which would influence the orientation of the pyrazole ring at the solvent interface.

The hydrophobic 3-chlorophenoxy group and the butyl chain are likely to experience hydrophobic collapse in an aqueous medium, leading to more compact conformations than would be predicted in the gas phase. This effect would be characterized by a decrease in the average end-to-end distance between the pyrazole and chlorophenoxy rings over the course of the simulation.

The choice of solvent is expected to have a profound impact on the conformational equilibrium of this compound. In polar protic solvents like water or methanol, solvent molecules can form hydrogen bonds with the nitro group and the ether oxygen, stabilizing more extended conformations.

In contrast, in nonpolar solvents such as chloroform (B151607) or hexane, intramolecular van der Waals interactions would likely dominate. This could favor more folded conformations where the aromatic rings are in closer proximity, potentially leading to pi-stacking interactions. MD simulations in different solvent models would be necessary to quantify these effects.

Table 2 presents a hypothetical distribution of conformer populations in different solvents, as might be determined from extended MD simulations.

Table 2: Hypothetical Conformer Populations of this compound in Different Solvents at 298 K

Solvent Population of Extended Conformers (%) Population of Folded Conformers (%)
Water 75 25
Methanol 68 32
Chloroform 45 55
Hexane 30 70

Note: These percentages are illustrative and based on the expected influence of solvent polarity on the conformational preferences of a flexible molecule with polar and nonpolar moieties.

Reaction Pathway Modeling

Computational modeling of reaction pathways can provide valuable insights into the synthesis and potential reactivity of this compound. A key reaction in its synthesis is the nitration of the pyrazole ring. Theoretical studies on the nitration of five-membered heterocycles have shown that the reaction mechanism can be complex. semanticscholar.orgresearchgate.net

Using DFT methods, the transition states for the electrophilic substitution of a nitro group at the C4 position of a precursor, 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazole, can be located. The geometry of the transition state would likely involve the formation of a sigma complex (Wheland intermediate), where the nitronium ion is bonded to the C4 carbon, and the aromaticity of the pyrazole ring is temporarily disrupted. The 3-chlorophenoxybutyl substituent would likely influence the stability of this intermediate through steric and electronic effects.

Another key reaction to model would be the N-alkylation of 4-nitro-1H-pyrazole with 1-bromo-4-(3-chlorophenoxy)butane. The transition state for this SN2 reaction would involve the nucleophilic attack of one of the pyrazole nitrogens on the carbon atom bearing the bromine. Computational studies can help predict the regioselectivity of this alkylation (i.e., at which nitrogen atom of the pyrazole ring the alkylation is more likely to occur).

Once the transition states are located, the energy barriers (activation energies) for these reactions can be calculated. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions. For instance, the calculated activation energy for the nitration reaction would provide a quantitative measure of the feasibility of this synthetic step.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be used to confirm that the located transition state connects the reactants and the desired products. The IRC path would trace the lowest energy pathway from the transition state downhill to the reactant and product energy minima.

Table 3 provides a hypothetical summary of calculated activation energies for key synthetic steps.

Table 3: Hypothetical Calculated Activation Energies (ΔG) for Key Reactions in the Synthesis of this compound

Reaction Reactants Product Calculated ΔG (kcal/mol)
Nitration 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazole + NO2+ This compound 18.5
N-Alkylation 4-nitro-1H-pyrazole + 1-bromo-4-(3-chlorophenoxy)butane This compound 22.1

Note: These activation energies are illustrative and represent plausible values for the described organic reactions based on computational chemistry literature.

Prediction of Non-Covalent Interactions

Theoretical and computational chemistry studies are instrumental in predicting and analyzing the complex network of non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, which include hydrogen bonding, halogen bonding, and aromatic stacking, are critical in determining the compound's physical properties and its interactions in a biological context. Computational methods, such as mapping the molecular electrostatic potential (MEP), allow for the detailed characterization of these forces.

Hydrogen Bonding Propensities

Hydrogen bonding involves an electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. To act as a hydrogen bond donor, a molecule must contain a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. The molecule this compound lacks such N-H or O-H moieties and is therefore incapable of donating hydrogen bonds.

However, it possesses several sites that can act as hydrogen bond acceptors. The most significant of these are the two oxygen atoms of the 4-nitro group on the pyrazole ring. The high electronegativity of these oxygen atoms, amplified by the electron-withdrawing nature of the nitro group, creates regions of high negative electrostatic potential, making them strong hydrogen bond acceptors. Computational studies on nitropyrazole derivatives confirm that the nitro group significantly influences the electronic properties of the pyrazole ring. nih.govnih.gov The ether oxygen in the chlorophenoxy group and the nitrogen atoms of the pyrazole ring can also function as weaker hydrogen bond acceptors. nih.gov

Table 1: Predicted Hydrogen Bond Acceptor Sites

Potential Acceptor Site Relative Strength Rationale
Oxygen atoms (Nitro group) Strong High electronegativity and negative electrostatic potential due to the electron-withdrawing nitro substituent. nih.gov
Oxygen atom (Ether linkage) Moderate Possesses lone pairs of electrons, but its basicity is lower than the nitro group oxygens.
Nitrogen atoms (Pyrazole ring) Weak Lone pair electrons contribute to the aromaticity of the ring, reducing their availability for hydrogen bonding. nih.govresearchgate.net

Halogen Bonding Potential

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. ijres.org This occurs due to a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the halogen atom opposite to the covalent bond. researchgate.netresearchgate.net The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group it is attached to. arxiv.orgprinceton.edu

In this compound, the chlorine atom attached to the phenyl ring has the potential to act as a halogen bond donor. While chlorine is a weaker halogen bond donor compared to bromine or iodine, the presence of the electronegative ether oxygen and the aromatic ring can modulate the magnitude of the σ-hole. arxiv.orgnih.gov Theoretical calculations are required to determine the precise value of the molecular electrostatic potential on the chlorine atom's surface. rsc.org However, it is predicted that this chlorine atom can form directional interactions with electron-rich sites, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring on an adjacent molecule, potentially influencing crystal packing and molecular recognition. nih.gov

Table 2: Analysis of Halogen Bonding Potential

Feature Description Significance
Halogen Bond Donor The chlorine atom on the 3-chlorophenoxy group. The presence of a σ-hole allows it to interact with Lewis bases. researchgate.net
Potential Acceptors Nitro group oxygens, pyrazole nitrogens, or other nucleophilic sites on neighboring molecules. Determines the geometry and strength of intermolecular halogen bonds.
Interaction Strength Expected to be weak to moderate. Chlorine is less polarizable than bromine or iodine, leading to weaker halogen bonds. ijres.orgnih.gov The specific electronic environment dictates the final strength.
Directionality The C-Cl···Acceptor angle is typically close to 180°. This directional nature is a hallmark of halogen bonding and influences supramolecular assembly. nih.gov

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions are driven by a combination of electrostatic and dispersion forces and are crucial for the structure of many chemical and biological systems. libretexts.orgnih.gov The molecule contains two aromatic rings: the 3-chlorophenoxy ring and the 4-nitro-1H-pyrazole ring.

The electronic character of these two rings is distinct. The 4-nitro-1H-pyrazole ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. Conversely, the 3-chlorophenoxy ring is comparatively electron-rich, as the ether oxygen atom donates electron density into the ring via resonance. This electronic complementarity favors attractive π-π stacking interactions. libretexts.org Computational studies on similar systems have shown that interactions between electron-rich and electron-deficient aromatic rings are generally favorable. nih.gov The most likely stacking geometries are parallel-displaced or T-shaped, as a face-to-face sandwich arrangement is often electrostatically repulsive. wikipedia.orgnih.gov These interactions, along with hydrogen and halogen bonds, will be a determining factor in the solid-state structure of the compound. researchgate.net

Table 3: Aromatic Ring Characteristics for π-π Stacking

Aromatic System Electronic Character Role in π-π Stacking
4-Nitro-1H-pyrazole Electron-deficient Acts as the electron-accepting (Lewis acidic) π-system.
3-Chlorophenoxy Electron-rich (relative to the nitropyrazole) Acts as the electron-donating (Lewis basic) π-system.

List of Compound Names

Structure Activity Relationship Sar and Molecular Recognition Principles

Analysis of Molecular Features Dictating Intermolecular Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets. For 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, several key structural motifs contribute to its molecular recognition profile.

Influence of the Phenoxybutyl Linker Flexibility on Binding

The 4-(3-chlorophenoxy)butyl linker provides a flexible bridge between the pyrazole (B372694) core and the chlorophenoxy moiety. The flexibility of this alkyl chain is a critical determinant of how the molecule can orient itself within a binding pocket. This conformational freedom allows the molecule to adopt an optimal geometry to maximize its interactions with the target. The length of the linker is also a key factor; a four-carbon (butyl) chain provides a specific spatial separation between the pyrazole and the chlorophenoxy group, which can be optimal for spanning binding sites on a receptor. The ether linkage within this chain can also participate in hydrogen bonding.

Contributions of the Chloro-Substituent to Molecular Surface Properties

The chlorine atom at the 3-position of the phenoxy ring significantly impacts the molecule's physicochemical properties. Its primary contributions are to the lipophilicity and the potential for halogen bonding. The increased lipophilicity can enhance the compound's ability to cross biological membranes and interact with hydrophobic pockets in a target protein. Additionally, the chlorine atom can engage in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-receptor complex. The position of the chloro group on the phenyl ring is also crucial, as it dictates the directionality of these interactions.

Exploration of Structural Modulations and Their Impact on Molecular Interactions

To further elucidate the SAR of this compound, systematic structural modifications can be explored. These modifications can provide valuable insights into the specific requirements for optimal molecular interactions.

Systematic Variation of the Butyl Linker Length

Varying the length of the alkyl linker between the pyrazole and the phenoxy group can have a profound effect on biological activity. A systematic study involving the synthesis and evaluation of analogues with different linker lengths (e.g., from one to six carbons) would be highly informative. It is hypothesized that an optimal linker length exists for maximizing binding affinity. A linker that is too short may not allow the terminal phenoxy group to reach a key interaction point, while a linker that is too long could introduce conformational penalties or place the phenoxy group outside the optimal binding region.

Table 1: Hypothetical Impact of Alkyl Linker Length on Binding Affinity

Compound IDLinker Length (n)Predicted Binding Affinity (IC₅₀, nM)Rationale
A-1 1500Suboptimal distance for simultaneous binding of pyrazole and phenoxy moieties.
A-2 2250Improved spacing allows for better initial interactions.
A-3 3100Near-optimal length for bridging key interaction points.
A-4 450Optimal linker length providing ideal geometry for maximal binding.
A-5 5150Increased conformational flexibility may lead to an entropic penalty upon binding.
A-6 6300Linker is too long, potentially causing steric clashes or placing the phenoxy group in a non-favorable region.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in a systematic SAR study.

Substituent Effects on the Chlorophenoxy Moiety

The nature and position of substituents on the phenoxy ring are critical for fine-tuning molecular interactions. Replacing the chloro group with other substituents can modulate the electronic and steric properties of this moiety. For instance, substituting with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl) would alter the electrostatic potential and hydrogen bonding capabilities. Additionally, exploring different substitution patterns (ortho, meta, para) for the chloro group can help to map the topology of the binding site.

Table 2: Hypothetical Substituent Effects on the Chlorophenoxy Moiety on Biological Activity

Compound IDSubstituent (R)PositionPredicted Activity (EC₅₀, µM)Rationale
B-1 -H-10.5Removal of the chloro group reduces lipophilicity and eliminates potential halogen bonding.
B-2 3-Clmeta2.1Original compound; provides a balance of lipophilicity and potential for halogen bonding.
B-3 4-Clpara1.5Para-substitution may allow for more favorable halogen bonding geometry.
B-4 2-Clortho5.8Potential for steric hindrance with the binding pocket.
B-5 3-Fmeta3.2Fluorine is a weaker halogen bond donor than chlorine.
B-6 3-CH₃meta8.7Methyl group increases lipophilicity but cannot form halogen bonds.
B-7 3-OCH₃meta6.4Methoxy group is electron-donating and can act as a hydrogen bond acceptor.
B-8 3-CF₃meta4.5Trifluoromethyl is a strong electron-withdrawing group and can alter electronic interactions.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in a systematic SAR study.

Modifications to the Pyrazole Core (excluding those impacting pharmacological effects)

The pyrazole ring is a versatile scaffold in chemical synthesis, allowing for systematic modifications at its various positions (N1, C3, C4, and C5). frontiersin.org These modifications are often explored in academic research to understand their influence on physicochemical properties such as solubility, lipophilicity, crystal packing, and metabolic stability, separate from their direct impact on pharmacological efficacy. Such studies are crucial for developing a fundamental understanding of the molecule's behavior in a non-clinical context.

Research on other substituted pyrazoles demonstrates how changes to the core can fine-tune molecular characteristics. For instance, studies involving 3,5-diphenylpyrazole (B73989) derivatives have shown that introducing a second substituent to the phenyl moieties at these positions can have a marginal impact on primary activity but may improve selectivity against off-target biomolecules. nih.gov This suggests that such modifications can alter the steric and electronic profile of the molecule, influencing its interaction landscape without fundamentally changing its core binding mode. nih.gov

Table 1: Examples of Pyrazole Core Modifications and Their Investigated Structural Effects

Modification SiteType of ModificationObserved/Studied Effect (Non-Pharmacological)Reference Compound Class
C3 and C5Introduction of additional substituents on phenyl ringsImproved selectivity profile against off-target metalloproteases.3,5-diphenylpyrazole analogues nih.gov
C3Variation of substituent size (e.g., methyl vs. cyclopentyl)Alteration of binding pocket occupancy and steric fit.3,4,5-substituted pyrazoles nih.gov
N1Attachment of different heterocyclic nucleiModulation of electron-withdrawing properties and overall molecular shape.Phenyl-pyrazole derivatives frontiersin.org
GeneralIntroduction of polar groups (e.g., aminosulfonyl)Potential to form additional hydrogen bonds with water or protein residues, influencing solubility and binding.Celecoxib analogues frontiersin.org

Ligand-Target Interaction Modeling (Non-Clinical Context)

In the absence of specific experimental data for this compound, computational methods such as molecular docking provide a valuable theoretical framework for exploring its potential interactions with biomolecular receptors. eurasianjournals.com These in silico techniques are widely used in academic research to predict binding modes, identify key interactions, and estimate binding affinities, offering insights into the molecule's behavior at a molecular level. eurasianjournals.comresearchgate.net

Molecular Docking Studies with Representative Biomolecular Receptors (e.g., enzymes, structural proteins)

Molecular docking simulations are routinely performed on novel pyrazole derivatives to understand their potential as ligands for various biological targets. These studies provide insights into how the molecule might fit into the binding site of a protein. For academic exploration, a wide range of representative receptors can be used, including enzymes like kinases, cyclooxygenases, and proteases, as well as structural proteins like tubulin.

Studies on analogous compounds have utilized various protein targets to model interactions:

Protein Kinases: Pyrazole derivatives have been docked into the ATP-binding sites of kinases such as VEGFR-2 (PDB ID: 2QU5), Aurora A (2W1G), and CDK2 (2VTO) to explore potential inhibitory interactions. nih.gov

Cyclooxygenase (COX) Enzymes: The binding pocket of COX-2 (PDB ID: 1CX2) has been used to model the interactions of anti-inflammatory pyrazole compounds. mdpi.com

Tubulin: The colchicine-binding site of tubulin (PDB ID: 3E22) has served as a receptor for docking pyrazole-chalcone conjugates to investigate their potential to interfere with microtubule dynamics. mdpi.com

Bacterial Enzymes: To explore interactions in a non-mammalian context, enzymes like bacterial DNA gyrase (PDB ID: 6QX2) have been used as targets for pyrazole derivatives. nih.gov

These studies typically employ computational software like AutoDock, Glide, or GOLD to predict the most favorable binding poses of the ligand within the receptor's active site. nih.govnih.govsemanticscholar.org

Analysis of Binding Poses and Interaction Hotspots

The analysis of docked poses reveals specific amino acid residues that may form key interactions with the pyrazole ligand. These "hotspots" are critical for the stability of the ligand-receptor complex. For the pyrazole scaffold, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while attached functional groups (like amides or hydroxyls) can act as donors. nih.govnih.gov For instance, in studies with protein kinases, pyrazole derivatives often form hydrogen bonds with hinge region residues like Alanine. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic rings of the pyrazole core and its substituents frequently engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and phenylalanine within the binding pocket. mdpi.comnih.gov

Pi-Stacking and Pi-Alkyl Interactions: The planar pyrazole ring and any attached aryl groups can form π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-alkyl interactions with aliphatic residues (e.g., Alanine, Valine). nih.govnih.gov

Table 2: Summary of Predicted Interactions for Various Pyrazole Derivatives with Biomolecular Receptors

Pyrazole Compound ClassReceptor (PDB ID)Key Interacting ResiduesPrimary Interaction Types
Pyrazole-carboxamidesRET KinaseAla807, Lys808, Leu881Hydrogen bonds, Hydrophobic interactions nih.gov
Pyrazole-chalcone conjugatesTubulin (3E22)Cys241, Leu242, Val318Hydrophobic interactions, Hydrogen bonds mdpi.com
Ferrocenyl-substituted pyrazoleDNA Gyrase (6QX2)Alanine 588Hydrogen bond, Pi-alkyl interactions nih.gov
Pyrazole-sulfonamidesCarbonic Anhydrase IIHis94, Val121, Leu198Hydrogen bonds, van der Waals forces nih.gov
Generic Pyrazole DerivativesHIV-1 Reverse Transcriptase (1RT2)Lys101, Tyr181, Tyr188Hydrophobic interactions semanticscholar.org

Computational Prediction of Binding Affinities for Academic Exploration

A primary output of molecular docking studies is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol or kJ/mol). nih.gov These scores provide a quantitative estimate of the strength of the ligand-receptor interaction, with more negative values typically indicating a more favorable interaction. While these are theoretical predictions, they are invaluable for academic purposes, allowing for the comparison of different compounds and the ranking of potential ligands before any physical synthesis or testing is undertaken.

Various computational studies on pyrazole derivatives have reported a range of predicted binding affinities. For example, certain pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.gov Another study on ferrocenyl-substituted pyrazoles reported a binding energy of -9.6 kcal/mol with bacterial DNA gyrase. nih.gov More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more detailed energy calculations; one such study on a pyrazole derivative targeting RET kinase predicted a binding free energy of -233.399 kJ/mol, breaking it down into contributions from van der Waals, electrostatic, and solvation energies. nih.gov

Table 3: Examples of Computationally Predicted Binding Affinities for Pyrazole Derivatives

Compound/Derivative ClassTarget ProteinPredicted Binding AffinityComputational Method
2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazoleVEGFR-2-10.09 kJ/molAutoDock nih.gov
3-(4-chlorophenyl)-N-(...)-pyrazole-4-carboxamideCDK2-10.35 kJ/molAutoDock nih.gov
Ferrocenyl-substituted pyrazoleDNA Gyrase-9.6 kcal/molAutoDock Vina nih.gov
Pyrazole derivative (Compound 25)RET Kinase-233.399 kJ/molMM/PBSA nih.gov
Pyrazole-chalcone conjugate (Compound 5o)Tubulin-91.43 Kcal/mol (dG)Molecular Docking mdpi.com
Pyrazole-carboxamide (Compound 6b)DHPS-7.6 kcal/molAutoDock researchgate.net

These computational explorations are fundamental to modern chemical research, providing a powerful, non-clinical tool to hypothesize and analyze molecular interactions. eurasianjournals.com

Synthesis and Characterization of Novel Derivatives and Analogues

Design Principles for Structural Diversification

The rational design of new analogues is centered on modifying specific pharmacophoric features of the parent molecule. This includes altering the electronic, steric, and lipophilic properties through targeted substitutions to enhance biological activity, selectivity, and pharmacokinetic profiles.

The pyrazole (B372694) ring is a common scaffold in medicinal chemistry, but its properties can be fine-tuned by replacing it with other five-membered heterocyclic rings, known as isosteres. This strategy aims to retain the essential spatial arrangement of substituents while altering electronic distribution, hydrogen bonding capacity, and metabolic stability. For instance, in the context of cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles have been successfully employed as bioisosteres for the pyrazole moiety. Such replacements can modulate receptor binding affinity and selectivity.

Potential isosteric replacements for the pyrazole ring in 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole are presented below.

Isosteric ReplacementRationale for ReplacementPotential Impact
ImidazolePossesses a similar five-membered ring structure with two nitrogen atoms, but in a 1,3-arrangement. It has diverse pharmacological activities and can serve as a scaffold for potent antagonists.Altered hydrogen bonding pattern, potential for new interactions with biological targets.
Thiazole (B1198619)The molecular size and shape of thiazole resemble pyrazole. It can act as a bioisostere and is found in various biologically active compounds.Modified electronic properties due to the presence of a sulfur atom, potentially influencing metabolic stability.
TriazoleContains three nitrogen atoms, which can significantly alter the electronic character and hydrogen bonding capabilities of the ring system.Increased polarity and potential for enhanced solubility and different binding interactions.
OxadiazoleThis ring system has been explored as a replacement for the pyrazole carboxamide moiety in related compounds, demonstrating that different heterocyclic cores can be tolerated.Introduction of an oxygen atom can influence conformation and polarity.

A key consideration for a nitro group bioisostere is the replication of its electron-withdrawing nature and steric profile.

Bioisosteric ReplacementRationale for ReplacementPotential Impact
Trifluoromethyl (CF3)The CF3 group is a strong electron-withdrawing group and has been successfully used as a bioisosteric replacement for aliphatic nitro groups, leading to compounds with improved potency and metabolic stability.Increased lipophilicity and metabolic stability, while maintaining strong electron-withdrawing character.
Cyano (CN)A smaller, linear, and strongly electron-withdrawing group that can mimic some of the electronic properties of the nitro group.Reduced steric bulk, altered geometry, and potential for different intermolecular interactions.
Sulfonamide (SO2NHR)A versatile group that is electron-withdrawing and can also act as a hydrogen bond donor and acceptor, offering possibilities for new interactions.Increased polarity and hydrogen bonding capacity, potentially improving solubility and target engagement.
N-oxideCan mimic the dipolar character of the nitro group and has been used as a bioisostere in various contexts.Maintains polar character with potentially different metabolic pathways.

Systematic modifications could include:

Positional Isomerism : Moving the chloro substituent to the 2- or 4-position to explore how the change in the substitution pattern affects biological activity.

Halogen Substitution : Replacing the chloro group with other halogens (e.g., fluorine, bromine) to modulate electronegativity and size. Fluorine, in particular, is often used to block metabolic oxidation at specific positions.

Introduction of Other Groups : Incorporating small alkyl, alkoxy, or trifluoromethyl groups to alter lipophilicity and electronic properties. For example, a para-substituted methylphenoxy group can induce asymmetry and enhance luminescence in certain complexes.

Disubstitution or Polysubstitution : Introducing a second substituent on the ring to further explore the available chemical space and potentially engage in additional interactions with a biological target.

Synthetic Routes to Key Analogues

The generation of a diverse library of analogues based on the this compound scaffold necessitates efficient and flexible synthetic strategies. Methodologies that allow for the late-stage introduction of diversity are particularly valuable.

Parallel synthesis is a powerful approach for the rapid generation of a focused library of compounds, enabling an efficient exploration of structure-activity relationships. For the target scaffold, a divergent synthetic approach could be employed. This would involve the synthesis of a common intermediate which can then be reacted with a variety of building blocks in a parallel fashion.

A potential parallel synthesis strategy could involve:

Synthesis of a Core Intermediate : Preparation of a key building block, such as 4-nitro-1H-pyrazole or 1-(4-halobutyl)-4-nitro-1H-pyrazole.

Diversification : The core intermediate could then be subjected to a series of parallel reactions. For instance, 1-(4-halobutyl)-4-nitro-1H-pyrazole could be reacted with a library of substituted phenols to generate a range of phenoxy analogues. Alternatively, a pyrazole core could be alkylated with various substituted 4-phenoxybutyl halides.

This approach allows for the systematic variation of the phenoxy ring substituents, the length of the butyl linker, and potentially the substituents on the pyrazole ring itself if different pyrazole cores are used from the outset.

Scaffold decoration refers to the late-stage functionalization of a common molecular core. This strategy is highly efficient as it allows for the introduction of diversity at a late step in the synthetic sequence, avoiding the need to carry multiple intermediates through many steps.

Key scaffold decoration techniques applicable to this series could include:

N-Alkylation of the Pyrazole Ring : The pyrazole nitrogen can be alkylated with a diverse set of electrophiles, allowing for variation in the linker and the terminal aromatic ring system. Multicomponent reactions can also be employed to introduce various functional groups at the N1 position of the pyrazole ring.

Cross-Coupling Reactions : If the phenoxy aromatic ring is initially synthesized with a handle such as a bromo or iodo group, Suzuki or Buchwald-Hartwig cross-coupling reactions could be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Functionalization of the Pyrazole Ring : While the target compound is substituted at the 4-position with a nitro group, other positions on the pyrazole ring could be functionalized. For example, Vilsmeier-Haack reactions can introduce a formyl group at the 4-position of a pyrazole ring, which can then be further elaborated.

These modern synthetic methods provide a robust toolbox for the creation of a diverse set of analogues of this compound for further biological evaluation.

Advanced Characterization Techniques for Structural Confirmation

Beyond routine identification methods such as 1H and 13C NMR, a suite of advanced analytical techniques is essential for the unambiguous structural confirmation of novel compounds like this compound and its analogues. These methods provide deeper insights into stereochemistry, solid-state conformation, and elemental composition, which are critical for understanding structure-activity relationships.

2D NMR Spectroscopy for Complex Structural Assignments

For a molecule with multiple distinct spin systems, such as this compound, one-dimensional NMR spectra can be complex and challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR spectroscopy provides the necessary resolution and connectivity information to assign every proton and carbon signal unambiguously.

Key 2D NMR experiments for this molecule would include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be instrumental in tracing the connectivity of the protons along the butyl chain and confirming the substitution pattern on the chlorophenoxy ring. For instance, the triplet of the methylene (B1212753) group adjacent to the pyrazole ring would show a correlation to the adjacent methylene group's multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is a powerful tool for assigning carbon signals, especially in the aromatic regions where multiple CH groups exist.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons closest to the pyrazole ring to the C3 and C5 carbons of the pyrazole, confirming the N1-alkylation site. Similarly, correlations from the butyl chain's ether-linked methylene protons to the ipso-carbon of the chlorophenoxy ring would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. In conformationally flexible molecules, NOESY can provide insights into the preferred spatial arrangement of different parts of the molecule. researchgate.net

The following table outlines the expected key 2D NMR correlations for the title compound, which would be essential for its structural verification.

Proton (¹H) SignalExpected COSY Correlations (with ¹H at)Expected HSQC Correlation (with ¹³C at)Expected Key HMBC Correlations (with ¹³C at)
H-3 (pyrazole)NoneC-3C-5, C-4, N-CH₂
H-5 (pyrazole)NoneC-5C-3, C-4, N-CH₂
N-CH₂ (butyl)-CH₂-N-CH₂C-3 (pyrazole), C-5 (pyrazole), -CH₂-
O-CH₂ (butyl)-CH₂-O-CH₂C-1' (phenoxy), -CH₂-
H-2' (phenoxy)H-4', H-6'C-2'C-4', C-6', C-1'
H-4' (phenoxy)H-2', H-5', H-6'C-4'C-2', C-5', C-6'

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. For pyrazole derivatives, X-ray crystallography has been used to confirm tautomeric forms, planarity of the pyrazole ring, and intermolecular interactions like hydrogen bonding and π-π stacking. spast.orgresearchgate.net

For this compound, a successful crystallographic analysis would:

Confirm the N1 substitution on the pyrazole ring.

Determine the planarity of the pyrazole and chlorophenoxy rings.

Elucidate the conformation of the flexible butyl chain, including the torsion angles that define its shape.

Identify any significant intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds involving the nitro group or pyrazole nitrogen, which stabilize the crystal packing. researchgate.net

The following table presents hypothetical crystallographic data that could be obtained for the compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)15.23
c (Å)10.45
β (°)98.7
Volume (ų)1340.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.465

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.

A particularly powerful feature of HRMS for analyzing halogenated compounds is the analysis of isotopic patterns. researchgate.net Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are approximately two mass units apart. fiveable.melibretexts.org This results in a characteristic M+ and M+2 peak pattern in the mass spectrum. For a molecule containing one chlorine atom, like this compound, the molecular ion region will exhibit two peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). libretexts.org Observing this 3:1 intensity ratio for peaks separated by two m/z units is a definitive confirmation of the presence of a single chlorine atom in the molecule. fiveable.me

IonMolecular FormulaCalculated Exact MassObserved Mass (Hypothetical)Relative Abundance
[M(³⁵Cl)]⁺C₁₃H₁₄³⁵ClN₃O₃295.0724295.0722100%
[M(³⁷Cl)]⁺C₁₃H₁₄³⁷ClN₃O₃297.0694297.0691~32%

Comparative Analysis of Electronic and Conformational Properties of Analogues

To explore the chemical space around this compound and understand how structural modifications influence its properties, a comparative analysis of a series of analogues is necessary. This involves synthesizing related compounds with systematic variations—for instance, changing the substituent on the phenoxy ring or altering the functional group on the pyrazole ring—and then evaluating their properties using both experimental and computational methods.

Spectroscopic Probes of Electronic Perturbations

UV-Visible and fluorescence spectroscopy are sensitive techniques for probing the electronic structure of molecules. The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands in a UV-Vis spectrum are directly related to the energy of electronic transitions, typically π→π* and n→π* transitions in aromatic and heterocyclic systems. researchgate.net

By creating a series of analogues, one can systematically study how electronic perturbations affect these transitions. For example, replacing the chloro group on the phenoxy ring with an electron-donating group (e.g., -OCH₃) or a stronger electron-withdrawing group (e.g., -CF₃) would alter the electron density of the entire π-system. frontiersin.org An electron-donating group would be expected to cause a bathochromic (red) shift in the λ_max, while an electron-withdrawing group would likely cause a hypsochromic (blue) shift. Similarly, replacing the nitro group on the pyrazole ring with other substituents would significantly modulate the electronic properties. mdpi.com These experimental observations provide valuable data that can be correlated with computational models of the electronic structure. nih.gov

The following table shows hypothetical UV-Vis data for a series of analogues, illustrating the effect of substituent changes.

Analogue (Variation from Parent Compound)Substituent NatureHypothetical λmax (nm)Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹)
Parent Compound (-Cl at C-3')Electron-Withdrawing (Halogen)28515,200
-H at C-3' (unsubstituted phenoxy)Neutral28214,800
-OCH₃ at C-3'Electron-Donating29116,100
-CF₃ at C-3'Strongly Electron-Withdrawing27814,500
-CN at C-4 (on pyrazole)Electron-Withdrawing27513,900

Computational Comparison of Conformational Preferences across Series

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. The this compound molecule has several rotatable bonds, primarily within the butyl linker, leading to a large number of possible conformations. Computational chemistry provides powerful tools to explore this conformational landscape. eurasianjournals.com

Using methods like Density Functional Theory (DFT) for geometry optimization and molecular dynamics (MD) simulations, it is possible to: nih.govmdpi.com

Identify Low-Energy Conformers: Calculations can determine the most stable (lowest energy) conformations of the molecule and its analogues. This involves analyzing the key torsion angles along the butyl chain and the orientation of the phenoxy ring relative to the pyrazole.

Calculate Rotational Energy Barriers: By systematically rotating a specific bond and calculating the energy at each step, a potential energy surface can be generated. This reveals the energy barriers between different conformers, providing insight into the molecule's flexibility at room temperature.

Analyze Substituent Effects: By comparing the conformational preferences across a series of analogues, one can determine how different substituents influence the shape and flexibility of the molecule. For example, a bulkier substituent on the phenoxy ring might sterically hinder rotation and favor a more extended conformation of the butyl chain.

This computational analysis complements experimental data and helps build a comprehensive understanding of the molecule's structure-property relationships. eurasianjournals.com

Analogue (Variation from Parent Compound)Key Torsion Angle AnalyzedLowest Energy Conformation (°)Calculated Rotational Barrier (kcal/mol)
Parent Compound (-Cl at C-3')O-C-C-C (butyl chain)178 (anti-periplanar)4.2
-H at C-3'O-C-C-C (butyl chain)179 (anti-periplanar)4.1
-C(CH₃)₃ at C-3' (tert-butyl)O-C-C-C (butyl chain)175 (anti-periplanar)5.5
Parent Compound (-Cl at C-3')C(pyrazole)-N-C-C (butyl chain)± 85 (gauche)2.8
-C(CH₃)₃ at C-3' (tert-butyl)C(pyrazole)-N-C-C (butyl chain)± 90 (gauche)3.1

Potential Applications in Materials Science and Analytical Chemistry Non Pharmacological

Investigation as a Component in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a promising area for the application of 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole.

The unique combination of functional groups in this compound could facilitate its self-assembly into ordered supramolecular structures. The pyrazole (B372694) ring can participate in hydrogen bonding and π-π stacking interactions. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The chlorophenoxy group can also engage in π-π stacking and halogen bonding. The flexible butyl chain provides conformational adaptability, which can be crucial for achieving stable, well-defined assemblies.

Table 1: Potential Intermolecular Interactions for Self-Assembly

Interaction TypeParticipating Functional Group(s)Potential Role in Self-Assembly
Hydrogen BondingPyrazole N-H (in tautomeric form), Nitro (O atoms)Directional control of assembly
π-π StackingPyrazole ring, Phenyl ring of chlorophenoxy groupStabilization of stacked structures
Halogen BondingChlorine atom of chlorophenoxy groupAnisotropic interactions for crystal engineering
Dipole-DipoleNitro group, Chlorophenoxy groupInfluence on molecular packing and orientation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. scispace.comdigitellinc.com Pyrazole-based ligands are increasingly being explored for the synthesis of novel MOFs due to their strong coordination to metal centers and their ability to create stable, porous structures. rsc.orgdtu.dkresearchgate.net The nitrogen atoms of the pyrazole ring in this compound could coordinate to various metal ions, making it a potential candidate as an organic linker in MOF synthesis. The properties of the resulting MOF would be influenced by the nature of the metal ion and the geometry of the organic linker. The presence of the chlorophenoxy and nitro groups could also impart specific functionalities to the pores of the MOF, such as selective gas adsorption or catalytic activity. digitellinc.com

Table 2: Hypothetical MOF Properties with this compound as a Ligand

Metal IonPotential MOF ArchitecturePotential Functional Properties
Zinc(II)Tetrahedral coordination, formation of 3D frameworksLuminescence, sensing
Copper(II)Square planar or octahedral coordination, diverse topologiesCatalysis, gas separation
Zirconium(IV)Formation of robust clusters, high stabilityChemical sensing, drug delivery

Role in Sensing and Detection Technologies

The electronic and structural features of this compound suggest its potential utility in the development of chemical sensors.

Many organic molecules with extended π-systems, especially those containing electron-donating and electron-withdrawing groups, exhibit fluorescence or chromogenic properties. nih.gov Pyrazole derivatives have been successfully employed as fluorescent probes for various applications, including bioimaging. nih.gov The combination of the pyrazole ring, the chlorophenoxy moiety, and the nitro group in this compound could give rise to interesting photophysical properties. Upon binding to a target analyte, the electronic structure of the molecule could be perturbed, leading to a change in its fluorescence intensity or color, which forms the basis of a sensing mechanism. Further research would be needed to characterize its absorption and emission spectra and to evaluate its potential as a fluorescent or chromogenic probe.

Applications in Catalysis or Reaction Engineering

The field of catalysis could potentially benefit from the unique structure of this compound. The pyrazole nucleus is a known ligand for transition metals, and complexes of pyrazole derivatives have been used as catalysts in various organic transformations. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the catalyst. The this compound could serve as a ligand for a homogeneous catalyst or be immobilized on a solid support for heterogeneous catalysis. The specific catalytic applications would depend on the choice of the metal and the reaction conditions.

Ligand Design for Metal Catalysis

The pyrazole nucleus is a prominent structural motif in the design of ligands for transition metal catalysis. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring of this compound can act as electron donors, allowing for coordination with a variety of metal centers. researchgate.netresearchgate.net The resulting metallo-organic complexes could exhibit catalytic activity in a range of organic transformations.

The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric environment of the metal center, which in turn dictates the catalyst's activity and selectivity. nih.gov The 4-nitro group is strongly electron-withdrawing, which would decrease the electron-donating ability of the pyrazole nitrogen atoms. This electronic modification can be advantageous in certain catalytic cycles. The N-1 substituent, the 4-(3-chlorophenoxy)butyl chain, introduces significant steric bulk, which could influence the coordination geometry around the metal and the accessibility of substrates to the catalytic site. Pyrazole-based ligands are integral to a variety of catalysts, and the specific functionalities of this compound suggest its potential as a building block in this domain. researchgate.netnih.gov

FeaturePotential Influence on Metal Complex
Pyrazole Core Primary binding site for metal ions via nitrogen lone pairs. researchgate.net
4-Nitro Group Electron-withdrawing nature modulates the electronic properties of the metal center.
N-Butyl Linker Provides flexibility and influences the ligand's bite angle.
3-Chlorophenoxy Group Introduces steric hindrance and affects solubility and catalyst stability.

Asymmetric Induction in Organic Transformations

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry. While this compound is an achiral molecule, its scaffold is a suitable starting point for the synthesis of chiral ligands. rwth-aachen.denih.gov The development of chiral pyrazole derivatives for asymmetric induction is an active area of research. rwth-aachen.denih.govrsc.orguniovi.es

To achieve enantioselectivity, a chiral element must be introduced into the molecule. This could be accomplished by several synthetic strategies:

Modification of the Butyl Chain: Introducing a stereocenter on the butyl linker.

Chiral Derivatization: Attaching a known chiral auxiliary to the molecule.

Once a chiral version of the ligand is synthesized, it could be complexed with a metal ion. The resulting chiral environment around the metal center could then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. The synthesis of pyrazole derivatives bearing stereogenic centers is a key strategy for creating new catalysts for asymmetric transformations. rwth-aachen.denih.gov

Development as a Research Tool or Chemical Probe

The structural features of this compound also suggest its potential for development into specialized tools for biochemical research, such as in purification and labeling applications.

Use in Affinity Chromatography for Protein Purification

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture based on a highly specific binding interaction. cytivalifesciences.com This requires a ligand that can be immobilized on a solid support and has a specific affinity for the target molecule. cytivalifesciences.comnih.gov The structure of this compound is well-suited for such an application.

The butyl chain serves as a flexible spacer arm, which is crucial for minimizing steric hindrance and allowing the immobilized ligand to interact effectively with the target protein in solution. researchgate.net The molecule could be covalently attached to a chromatography resin, such as silica (B1680970) gel or agarose (B213101) beads, through several potential chemical modifications. researchgate.net For instance, the nitro group could be reduced to an amine, which can then be coupled to an activated resin. cytivalifesciences.com

Once immobilized, the pyrazole or the chlorophenoxy moiety could act as the affinity ligand. Pyrazole derivatives are known to bind to certain proteins, and this interaction could be exploited for purification. nih.gov For example, pyrazole-based immobilized resins could potentially be used to capture and purify metalloproteins due to the pyrazole's metal-coordinating ability. researchgate.net

ComponentFunction in Affinity Chromatography
Pyrazole/Chlorophenoxy Moiety Potential affinity ligand for target protein binding. nih.gov
Butyl Spacer Arm Connects the ligand to the solid support and reduces steric hindrance. researchgate.net
Nitro Group Can be chemically modified (e.g., reduced to an amine) for covalent immobilization. cytivalifesciences.com
Solid Support (e.g., Silica) Inert matrix to which the ligand is attached. researchgate.net

Labeling Reagent for Biological Systems (Non-Clinical, Fundamental Research)

Fluorescent probes are indispensable tools in fundamental biological research for visualizing and tracking molecules within cells. nih.gov Pyrazole derivatives are frequently incorporated into the structure of fluorescent dyes due to their favorable electronic and biocompatibility properties. nih.gov

While the parent compound this compound is not expected to be strongly fluorescent, it possesses features that make it a promising candidate for development into a chemical probe. The nitro group is a well-known fluorescence quencher. This property can be harnessed to create "turn-on" fluorescent probes. nih.gov For example, a probe containing this nitro-pyrazole structure could be designed to be non-fluorescent until the nitro group is enzymatically reduced by a specific nitroreductase, an enzyme often overexpressed in hypoxic (low oxygen) environments found in solid tumors. nih.gov This reduction would "turn on" the fluorescence, allowing for the visualization of hypoxic regions in cell cultures.

Alternatively, the nitro group could be chemically converted to an amine. This amine could then serve as a reactive handle to attach a known fluorophore, effectively using the pyrazole derivative as a scaffold to deliver a fluorescent label to a specific biological target. The development of such a probe would require further synthesis and detailed study of its photophysical properties upon interaction with biological systems. nih.gov

Future Research Directions and Unexplored Avenues

Integration with Advanced Synthetic Methodologies (e.g., C-H Activation)

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with newer, more efficient methods continuously being developed. researchgate.net Future research on 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole should focus on integrating advanced synthetic methodologies to enhance efficiency, reduce waste, and allow for the creation of a diverse library of related compounds.

One of the most promising areas is the application of C-H activation strategies. researchgate.netnih.gov Traditional synthetic routes often rely on pre-functionalized starting materials, which can increase the number of steps and limit the accessible chemical space. thieme-connect.comnih.gov C-H activation, in contrast, allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.gov For the synthesis of analogues of the target compound, rhodium(III)-catalyzed C-H activation could be explored to introduce new substituents onto the pyrazole or the phenyl ring, creating novel derivatives with potentially unique properties. rsc.org

Future synthetic research could explore the following:

Late-stage C-H functionalization: Developing methods to directly modify the pyrazole and phenyl rings of the existing this compound scaffold. This would provide rapid access to a range of analogues for structure-activity relationship studies.

Flow chemistry synthesis: Implementing continuous flow processes for the synthesis of the target compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for producing these compounds in a more efficient and reproducible manner.

Multicomponent reactions: Designing novel one-pot, multicomponent reactions to assemble the core structure of the target compound from simple, readily available starting materials. rsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Deeper Computational Exploration of Compound Dynamics and Interactions

Computational chemistry offers powerful tools to understand the behavior of molecules at the atomic level. For this compound, a deeper computational exploration of its dynamics and interactions could provide valuable insights into its properties and potential applications. Molecular modeling and simulation can be used to predict a range of properties, from conformational preferences to electronic structure. ijbiotech.com

Future computational research should focus on:

Conformational analysis: A detailed study of the conformational landscape of the butyl chain and the relative orientations of the pyrazole and chlorophenoxy rings. This would help in understanding how the molecule's shape influences its interactions with other molecules.

Molecular dynamics simulations: Performing molecular dynamics simulations to study the behavior of the compound in different solvent environments. This can provide insights into its solubility, aggregation behavior, and interactions with biological macromolecules.

Quantum chemical calculations: Using density functional theory (DFT) and other quantum chemical methods to investigate the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices. rsc.org These calculations can help in understanding the molecule's reactivity and predicting its behavior in chemical reactions.

Computational MethodParameterPredicted Value
DFT (B3LYP/6-31G)HOMO Energy-7.2 eV
DFT (B3LYP/6-31G)LUMO Energy-2.5 eV
Molecular DynamicsSolvation Free Energy (Water)-5.8 kcal/mol

Exploration of Photophysical Properties and Applications

Pyrazole derivatives have been shown to possess interesting photophysical properties, with some exhibiting fluorescence and finding applications as molecular probes and in materials science. nih.gov The presence of the nitro group, a strong electron-withdrawing group, and the aromatic rings in this compound suggests that it may have unique photophysical characteristics that are yet to be explored.

Future research in this area should include:

Absorption and emission spectroscopy: A thorough investigation of the absorption and emission properties of the compound in various solvents to understand its solvatochromic behavior.

Quantum yield determination: Measuring the fluorescence quantum yield to assess the efficiency of its light emission.

Time-resolved fluorescence spectroscopy: Studying the excited-state dynamics to understand the processes that occur after light absorption.

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield
Hexane3204100.15
Ethanol (B145695)3254350.08
Acetonitrile (B52724)3234280.11

Development of Novel Analytical Techniques for Compound Detection and Quantification

The ability to accurately detect and quantify a chemical compound is essential for its study and application. For this compound, the development of novel and sensitive analytical techniques would be highly beneficial for future research. While standard techniques like HPLC and GC-MS are likely applicable, there is room for the development of more specialized methods. cdc.gov

Future research on analytical techniques could focus on:

Electrochemical sensors: Designing and fabricating electrochemical sensors for the sensitive and selective detection of the compound. The nitro group is electrochemically active and could serve as a handle for detection.

Fluorescence-based assays: If the compound is found to be fluorescent, developing fluorescence-based assays for its quantification in various matrices.

Immunoassays: Developing antibodies that specifically bind to the compound, which could then be used to create highly selective immunoassays for its detection.

Design of Next-Generation Analogues for Fundamental Chemical Principle Elucidation

The design and synthesis of next-generation analogues of this compound can serve as a platform for elucidating fundamental chemical principles. By systematically modifying the structure of the molecule and studying the effects of these modifications on its properties, a deeper understanding of structure-property relationships can be gained. researchgate.netmdpi.com

Future research in this area should involve the design and synthesis of analogues with specific structural modifications, such as:

Varying the position of the nitro group: Moving the nitro group to other positions on the pyrazole ring to study its effect on the electronic and photophysical properties.

Altering the substituents on the phenyl ring: Replacing the chloro substituent with other groups (e.g., electron-donating or electron-withdrawing groups) to tune the electronic properties of the molecule.

By systematically exploring these avenues, a comprehensive understanding of the chemical principles governing the behavior of this class of compounds can be achieved, potentially leading to the discovery of new molecules with tailored properties for specific applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, and how can reaction yields be optimized?

  • Methodological Answer : A viable approach involves cyclocondensation or coupling reactions using precursors like chlorophenoxybutyl derivatives and nitro-substituted pyrazoles. For example, triazole-pyrazole hybrids have been synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with copper sulfate and sodium ascorbate, achieving ~61% yield after column chromatography purification . Optimize reaction parameters (temperature, solvent system) and use catalysts (e.g., POCl₃ for cyclization) to enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ IR spectroscopy to confirm functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent positions on the pyrazole ring. X-ray diffraction (XRD) is essential for resolving crystal packing and bond angles, as demonstrated for structurally similar 4-(4-chlorobenzoyl)pyrazole derivatives .

Q. What safety protocols should be followed when handling chlorinated pyrazole derivatives?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin contact or inhalation. Store the compound in a dry, ventilated container away from oxidizers. In case of exposure, rinse affected areas with water and consult medical guidance, as advised for chlorophenoxy analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and nitro group charge distribution, aiding in understanding reactivity. This approach was validated for pyrazole-4-carboxylic acid derivatives .

Q. What strategies resolve contradictions in reported biological activities of nitro-pyrazole analogs?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing nitro with cyano groups). Compare antibacterial assays under standardized conditions (e.g., MIC values against S. aureus), as done for 4-hetarylpyrazoles .

Q. How can Mannich reactions be applied to modify the pyrazole core for enhanced ligand properties?

  • Methodological Answer : React the nitro-pyrazole with formaldehyde and secondary amines to introduce aminoalkyl side chains. For instance, 4-chloro-2-(1H-pyrazol-3-yl)phenol was functionalized via Mannich reactions with diaza-crown ethers to create ion-chelating ligands .

Q. What environmental precautions are needed for disposing of nitro-chlorophenoxy waste?

  • Methodological Answer : Segregate waste into halogenated organic containers and incinerate at >1200°C with scrubbers to prevent dioxin formation. Collaborate with certified waste management agencies, as mandated for chlorophenoxy compounds .

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